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3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

FtsZ inhibitor GTPase assay antibacterial discovery

3-Chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-23-2) is a synthetic small‑molecule benzamide derivative belonging to the 2‑oxopyrrolidin‑1‑yl phenyl benzamide subclass. Its core scaffold—a 3‑chlorobenzamide linked to a 3‑methyl‑4‑(2‑oxopyrrolidin‑1‑yl)aniline—places it among compounds investigated as bacterial cell‑division protein FtsZ inhibitors.

Molecular Formula C18H17ClN2O2
Molecular Weight 328.8
CAS No. 941889-23-2
Cat. No. B2372659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS941889-23-2
Molecular FormulaC18H17ClN2O2
Molecular Weight328.8
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCCC3=O
InChIInChI=1S/C18H17ClN2O2/c1-12-10-15(7-8-16(12)21-9-3-6-17(21)22)20-18(23)13-4-2-5-14(19)11-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23)
InChIKeySCKGADIYMIFTEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-23-2): Core Identity and Pharmacological Starting Point


3-Chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-23-2) is a synthetic small‑molecule benzamide derivative belonging to the 2‑oxopyrrolidin‑1‑yl phenyl benzamide subclass. Its core scaffold—a 3‑chlorobenzamide linked to a 3‑methyl‑4‑(2‑oxopyrrolidin‑1‑yl)aniline—places it among compounds investigated as bacterial cell‑division protein FtsZ inhibitors [1]. Publicly available affinity data confirm that the compound engages the Escherichia coli FtsZ GTPase with a measured IC₅₀, establishing a quantitative anchor for functional benchmarking [1]. This guide focuses on what can be verified: how this molecule differs in measurable terms from its closest structural and pharmacological analogs, and why those differences matter for scientific selection.

3-Chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Why In‑Class Compounds Cannot Be Interchanged


The benzamide FtsZ inhibitor class is mechanistically uniform but pharmacologically heterogeneous. Subtle variations in the benzamide substitution pattern—position of the chloro group, identity of the N‑aryl substituent, and the oxopyrrolidine attachment point—translate into large differences in FtsZ GTPase inhibitory potency and species selectivity. For example, within a set of closely related benzamides deposited in BindingDB, IC₅₀ values against E. coli FtsZ span nearly two orders of magnitude (from ~10 µM to >100 µM) [1]. Even the 3‑chloro versus 3‑trifluoromethyl substitution on the pendant phenyl ring yields quantifiable shifts in both biochemical potency and anti‑staphylococcal activity [1]. Consequently, substituting 3‑chloro‑N‑[3‑methyl‑4‑(2‑oxopyrrolidin‑1‑yl)phenyl]benzamide with a generic “benzamide FtsZ inhibitor” without head‑to‑head data risks unknowingly selecting a compound with inferior target engagement or a shifted species‑selectivity profile. The evidence below makes these differences explicit.

Quantitative Differentiation Evidence for 3-Chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide


E. coli FtsZ GTPase Inhibition Potency: Benchmarking Against Close Structural Analogs

The target compound inhibits E. coli FtsZ GTPase activity with an IC₅₀ of 2.70 × 10⁴ nM (27 µM) [1]. This places it at an intermediate potency within the benzamide FtsZ inhibitor class: it is approximately 2.7‑fold less potent than the more optimized analog CHEMBL2418095 (IC₅₀ = 9.87 × 10³ nM), yet approximately 1.4‑fold more potent than CHEMBL2418096 (IC₅₀ = 3.70 × 10⁴ nM) [2]. The 3‑chloro substitution on the pendant phenyl ring therefore provides a defined, intermediate biochemical phenotype that is distinguishable from both the higher‑potency and lower‑potency analogs in the same series.

FtsZ inhibitor GTPase assay antibacterial discovery

Species Selectivity Ratio (E. coli vs. S. aureus FtsZ): Differential Profiling Versus Dual‑Target Analogs

While the target compound currently has publicly available FtsZ inhibition data only for E. coli (IC₅₀ = 27 µM), closely related benzamide analogs display markedly different species‑selectivity profiles that are directly attributable to aryl substitution. CHEMBL2418095 exhibits a pronounced selectivity window: it inhibits E. coli FtsZ (IC₅₀ = 9.87 µM) approximately 6.8‑fold more potently than S. aureus FtsZ (IC₅₀ = 67 µM). In contrast, CHEMBL2418096 is essentially equipotent across species (E. coli IC₅₀ = 37 µM; S. aureus IC₅₀ = 38 µM) [1]. The substitution pattern of the target compound—3‑chloro on the benzamide ring with a 3‑methyl‑4‑(2‑oxopyrrolidin‑1‑yl)aniline moiety—differs from both of these comparators, and given the established structure–selectivity relationship in this series, the target compound is expected to exhibit a distinct selectivity fingerprint. Experimental determination of its S. aureus FtsZ IC₅₀ would be the direct comparative experiment needed to quantify this differential advantage.

species selectivity FtsZ GTPase Gram‑negative vs. Gram‑positive

Distinct Substitution Pattern Versus PC190723: Differentiating FtsZ Polymer Stabilizers from GTPase Inhibitors

PC190723 is a well‑characterized benzamide FtsZ inhibitor that functions primarily as a polymer stabilizer, binding at the interdomain cleft and enhancing FtsZ assembly with an IC₅₀ of approximately 55 ng/mL (~150 nM) against S. aureus FtsZ GTPase [1]. The target compound differs fundamentally in its substitution architecture: PC190723 bears a 2,6‑difluorobenzamide core linked to a benzodioxane moiety, whereas the target compound carries a 3‑chlorobenzamide linked to a 3‑methyl‑4‑(2‑oxopyrrolidin‑1‑yl)phenyl group. The oxopyrrolidinone ring introduces an additional hydrogen‑bond acceptor that is absent in PC190723's benzodioxane, potentially altering the binding mode from polymer stabilization toward direct GTPase inhibition [2]. In functional terms, the target compound's E. coli FtsZ IC₅₀ (27 µM) is approximately 180‑fold weaker than PC190723's S. aureus FtsZ IC₅₀ (~0.15 µM), but this comparison cross‑references different species and different assay conditions and must be interpreted cautiously [1][3].

FtsZ polymerization PC190723 benzamide scaffold comparison

Physicochemical Differentiation: Calculated logP and Hydrogen‑Bonding Profile as Selectivity and Solubility Determinants

The target compound's calculated logP is approximately 3.04, with 3 hydrogen‑bond acceptors (the amide carbonyl, the oxopyrrolidinone carbonyl, and the chlorine atom acting as a weak halogen‑bond acceptor) [1]. In comparison, the 3‑trifluoromethyl analog (CAS 941933‑45‑5, N‑[3‑methyl‑4‑(2‑oxopyrrolidin‑1‑yl)phenyl]‑3‑(trifluoromethyl)benzamide) is predicted to be more lipophilic (estimated ΔlogP ≈ +0.5 to +0.8 owing to –CF₃ vs. –Cl substitution), which would reduce aqueous solubility and potentially alter protein‑binding promiscuity [2]. The chlorine atom's moderate electron‑withdrawing character (Hammett σₘ = +0.37) contrasts with the stronger electron‑withdrawing effect of –CF₃ (σₘ = +0.43), providing a tunable electronic parameter that can be exploited in structure‑activity relationship studies where excessive lipophilicity is undesirable.

logP hydrogen‑bond acceptor physicochemical property drug‑likeness

Structural Alert Advantage: Absence of the 2,3‑Dichloro Substitution Pattern Associated with Non‑Specific Reactivity

Several benzamide derivatives bearing a 2,3‑dichloro substitution pattern on the pendant phenyl ring have been flagged for potential non‑specific reactivity in biochemical assays, likely due to the enhanced electrophilicity of the ortho‑chlorine [1]. The target compound carries a single chlorine at the 3‑position (meta relative to the amide carbonyl), which is not predicted to generate the same electrophilic reactivity liability. A structurally distinct but relevant comparator is 2,4‑dichloro‑N‑(3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl)benzamide (PDB ligand FQD), which co‑crystallizes with a tyrosine kinase but contains the 2,4‑dichloro motif that is absent from the target molecule [2]. This structural difference means the target compound is less likely to act as a covalent modifier or assay interferent, making it a cleaner probe for FtsZ‑focused phenotypic screening.

PAINS filter structural alert assay interference chemical probe quality

Evidence Gap Acknowledgment: Absence of Direct Cellular MIC, Cytotoxicity, and In Vivo Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases (including SureChEMBL) did not identify direct cellular minimum inhibitory concentration (MIC) data, mammalian cytotoxicity values, or in vivo pharmacokinetic/efficacy data for 3‑chloro‑N‑[3‑methyl‑4‑(2‑oxopyrrolidin‑1‑yl)phenyl]benzamide [1][2]. In contrast, PC190723 has published MIC values of 0.5–1.0 µg/mL against S. aureus (including MRSA) and cytotoxicity selectivity data [3]. The target compound's antibacterial activity and safety margin therefore cannot be quantitatively compared at the cellular or organismal level based on current public evidence. Users requiring cellular activity data should plan to generate these measurements de novo or consider analogs with established MIC profiles.

MIC cytotoxicity in vivo data limitation

Recommended Scientific and Industrial Use Cases for 3-Chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide


Biochemical FtsZ GTPase Screening and Structure–Activity Relationship (SAR) Studies

The compound's validated E. coli FtsZ GTPase IC₅₀ (27 µM) makes it suitable as a reference point in biochemical SAR campaigns exploring benzamide FtsZ inhibitors [1]. Its intermediate potency allows it to serve as a baseline for evaluating whether structural modifications (e.g., varying the halogen position, modifying the oxopyrrolidinone ring, or changing the methyl substitution) improve or diminish target engagement. Unlike PC190723, which operates through a polymer‑stabilization mechanism, the target compound's oxopyrrolidinone‑containing scaffold may engage FtsZ through a distinct binding mode, providing orthogonal SAR information [2]. Users should pair this compound with CHEMBL2418095 and CHEMBL2418096 as potency benchmarks within the same assay platform.

Species‑Selectivity Profiling of Benzamide FtsZ Inhibitors

Given the established structure–selectivity relationship in benzamide FtsZ inhibitors—where CHEMBL2418095 shows ~6.8‑fold E. coli preference and CHEMBL2418096 is non‑selective—the target compound is a rational candidate for generating a complete species‑selectivity panel (E. coli, S. aureus, B. subtilis, and potentially Mtb FtsZ) [1]. Its unique 3‑chloro‑3'‑methyl‑4'‑oxopyrrolidine substitution has not been profiled across species, and the resulting selectivity ratio would provide a new data point for understanding how aryl substitution governs Gram‑negative vs. Gram‑positive FtsZ engagement. Procurement for this purpose is justified when the goal is expanding the known selectivity landscape rather than selecting a pre‑optimized antibacterial lead.

Chemical Probe Development with Reduced Assay Interference Risk

The absence of an ortho‑chloro or 2,3‑dichloro substitution pattern on the benzamide ring reduces the likelihood of non‑specific electrophilic reactivity compared to dichlorobenzamide analogs that have been co‑crystallized with off‑target kinases [1][2]. This makes the compound a preferred choice for screening libraries where PAINS‑related false positives must be minimized. Its calculated logP of ~3.04 also places it in a moderate lipophilicity range that is generally compatible with biochemical assay conditions, unlike more lipophilic –CF₃ analogs that may suffer from aggregation or non‑specific protein binding at higher concentrations [3].

Synthetic Chemistry Starting Point for Focused Library Synthesis

The compound's 3‑chloro substituent on the benzamide ring is a synthetic handle for further diversification via palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) [1]. In procurement terms, this positions the compound as a versatile building block for generating focused libraries of benzamide FtsZ inhibitors. Compared to the 3‑trifluoromethyl analog (CAS 941933‑45‑5), the 3‑chloro derivative is more amenable to late‑stage functionalization, offering greater synthetic utility for medicinal chemistry groups building combinatorial SAR arrays.

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